molecular formula C24H19ClFNO3S B2387419 [4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114657-79-2

[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No. B2387419
CAS RN: 1114657-79-2
M. Wt: 455.93
InChI Key: JOADLZGBEFXCLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of a compound involves detailing the chemical reactions used to produce it. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the arrangement of atoms within a molecule. For example, the structure of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was studied by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .


Chemical Reactions Analysis

This involves studying the chemical reactions that a compound can undergo. For example, amides are formed by the condensation reaction of a carboxylic acid with an amine .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Clathrate Formation in Chemical Compounds

The research by Eto et al. (2011) explored the role of edge-to-face interaction between aromatic rings in the formation of clathrates, specifically in 1-benzoyl-2-hydroxyindoline derivatives with benzene. These findings suggest that such interactions could be significant in the study of complex chemical compounds, including 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. This insight can aid in understanding the formation of inclusion complexes in chemical systems (Eto et al., 2011).

Enzyme Reactivity and Chemical Transformations

Stupperich et al. (1996) investigated the O-demethylase activity in Sporomusa enzymes, highlighting their broad O-methyl ether cleavage capacity. This study's relevance lies in understanding the enzymatic transformation of chemical compounds, including those similar in structure to 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Stupperich, Konle, & Eckerskorn, 1996).

Structural and Conformational Analysis

Research by Huang et al. (2021) on boric acid ester intermediates with benzene rings provides insight into structural and conformational analyses of similar compounds. This is particularly relevant for understanding the molecular structure and physicochemical properties of 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Huang et al., 2021).

Antioxidant Properties in Chemical Compounds

Çetinkaya et al. (2012) synthesized derivatives of dihydroxyphenylmethanone and studied their antioxidant properties. Such research provides a framework for assessing the antioxidant potential of related compounds, including 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. For example, imidazole derivatives have been found to exhibit various biological activities .

Safety and Hazards

This involves studying the potential risks associated with handling or exposure to the compound. For example, certain heterocyclic compounds are in clinical use to treat infectious diseases .

Future Directions

This involves predicting or suggesting future research directions or applications for the compound. For example, heterocyclic compounds, including imidazole derivatives, are being explored for their potential as new drugs .

properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO3S/c1-14-4-8-19(16(3)10-14)24(28)23-13-27(18-7-5-15(2)20(25)12-18)21-11-17(26)6-9-22(21)31(23,29)30/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOADLZGBEFXCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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